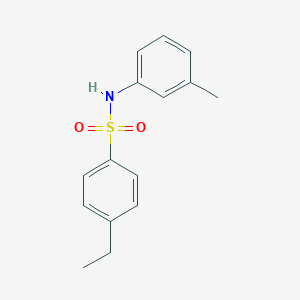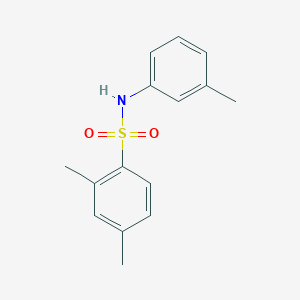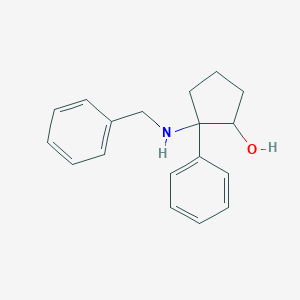
2-(Benzylamino)-2-phenylcyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-2-phenylcyclopentanol, also known as BAC, is a cyclic compound that has been widely studied for its potential applications in scientific research. BAC is a chiral compound, meaning it exists in two mirror-image forms, and has been shown to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)-2-phenylcyclopentanol has been studied for its potential applications in a range of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(Benzylamino)-2-phenylcyclopentanol has been shown to exhibit analgesic properties, making it a potential candidate for the development of new pain medications. 2-(Benzylamino)-2-phenylcyclopentanol has also been shown to have antidepressant effects, making it a potential candidate for the treatment of depression. In addition, 2-(Benzylamino)-2-phenylcyclopentanol has been studied for its potential applications in the treatment of addiction and withdrawal symptoms.
Wirkmechanismus
The exact mechanism of action of 2-(Benzylamino)-2-phenylcyclopentanol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. 2-(Benzylamino)-2-phenylcyclopentanol has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of neurotransmitters in the brain. This increased activity may be responsible for the analgesic and antidepressant effects of 2-(Benzylamino)-2-phenylcyclopentanol.
Biochemical and Physiological Effects
2-(Benzylamino)-2-phenylcyclopentanol has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and antidepressant properties, 2-(Benzylamino)-2-phenylcyclopentanol has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. 2-(Benzylamino)-2-phenylcyclopentanol has also been shown to have antioxidant properties, which may be responsible for its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzylamino)-2-phenylcyclopentanol has several advantages for lab experiments, including its relatively low cost and ease of synthesis. 2-(Benzylamino)-2-phenylcyclopentanol is also stable under a range of conditions, making it a useful tool for studying the effects of neurotransmitter modulation in vitro. However, 2-(Benzylamino)-2-phenylcyclopentanol has some limitations, including its relatively low potency compared to other compounds, and its potential for off-target effects.
Zukünftige Richtungen
For research on 2-(Benzylamino)-2-phenylcyclopentanol include the development of more potent analogs, the study of its effects on other neurotransmitters, and its potential use in the treatment of other disorders.
Synthesemethoden
2-(Benzylamino)-2-phenylcyclopentanol can be synthesized using a variety of methods, including the reduction of 2-(benzylamino)-2-phenylcyclopentanone with sodium borohydride, the reduction of 2-(benzylamino)-2-phenylcyclopentanone with lithium aluminum hydride, or the reduction of 2-(benzylamino)-2-phenylcyclopentanone with sodium cyanoborohydride. The resulting product is a white solid that can be purified using column chromatography.
Eigenschaften
Molekularformel |
C18H21NO |
|---|---|
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
2-(benzylamino)-2-phenylcyclopentan-1-ol |
InChI |
InChI=1S/C18H21NO/c20-17-12-7-13-18(17,16-10-5-2-6-11-16)19-14-15-8-3-1-4-9-15/h1-6,8-11,17,19-20H,7,12-14H2 |
InChI-Schlüssel |
SUUCMHHUDJQGKG-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)(C2=CC=CC=C2)NCC3=CC=CC=C3)O |
Kanonische SMILES |
C1CC(C(C1)(C2=CC=CC=C2)NCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



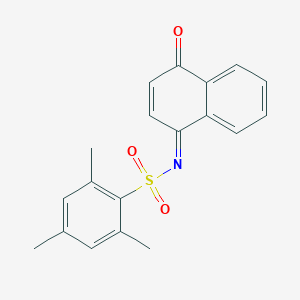
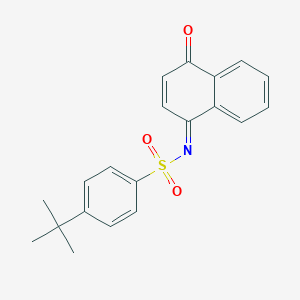
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
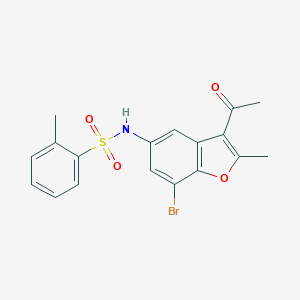
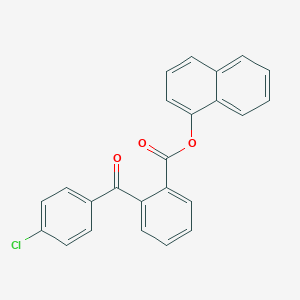

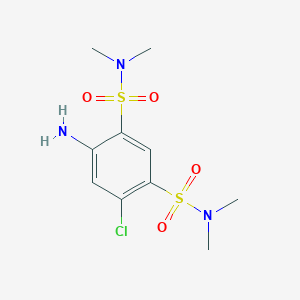
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
